3-(1-Benzofuran-3-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzofuran-3-yl)pyrrolidine is a heterocyclic compound that combines the structural features of benzofuran and pyrrolidine Benzofuran is known for its presence in various natural products and its significant biological activities, while pyrrolidine is a versatile scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-3-yl)pyrrolidine typically involves the construction of the benzofuran ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, benzofuran can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The pyrrolidine ring can be introduced through various synthetic strategies, including the functionalization of preformed pyrrolidine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxidized benzofuran derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
3-(1-Benzofuran-3-yl)pyrrolidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-3-yl)pyrrolidine is not well-documented. the biological activities of benzofuran derivatives suggest that the compound may interact with various molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit specific enzymes and receptors, leading to their biological effects . The pyrrolidine moiety may also contribute to the compound’s activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Benzofuran-3-yl)pyrrolidine include other benzofuran derivatives and pyrrolidine-containing compounds. Examples include:
Benzofuran derivatives: Compounds with similar benzofuran structures, such as 2-benzofuranmethanol and 5-methylbenzofuran.
Pyrrolidine-containing compounds: Compounds with pyrrolidine rings, such as pyrrolidine-2,5-dione and pyrrolizines.
Uniqueness
The uniqueness of this compound lies in the combination of the benzofuran and pyrrolidine moieties, which imparts distinct chemical and biological properties. This combination allows for the exploration of new chemical space and the development of compounds with unique activities and applications .
Properties
IUPAC Name |
3-(1-benzofuran-3-yl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-4,8-9,13H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYGNRRQDKUVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=COC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.